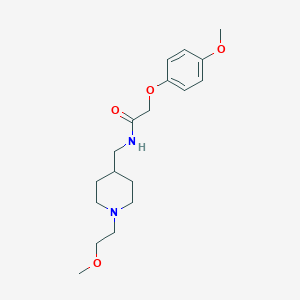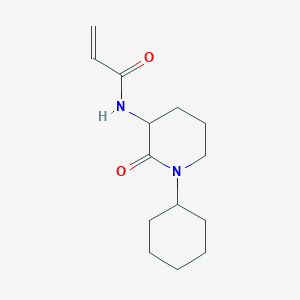
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide, also known as CPP or CPP-115, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic benefits. CPP-115 is a GABA aminotransferase inhibitor that has been shown to increase GABA levels in the brain, leading to potential applications in the treatment of various neurological disorders. In
Wirkmechanismus
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 works by inhibiting GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 increases GABA levels in the brain, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and anxiety-like behavior. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to reduce drug-seeking behavior in animal models of addiction. N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has also been shown to have a low potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in lab experiments is its specificity for GABA aminotransferase, which allows for targeted manipulation of GABA levels in the brain. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs that affect GABA levels. However, one limitation of using N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115. One area of interest is in the development of more potent and selective GABA aminotransferase inhibitors, which could lead to more effective treatments for neurological disorders. Additionally, research could focus on the use of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the long-term effects and safety of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115.
Synthesemethoden
The synthesis of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 involves the reaction of cyclohexanone with 3-piperidinylacrylic acid, followed by the addition of propionyl chloride. The resulting compound is then purified by column chromatography to yield N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 in high purity.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and anxiety-like behavior. Additionally, N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-(1-cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-13(17)15-12-9-6-10-16(14(12)18)11-7-4-3-5-8-11/h2,11-12H,1,3-10H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKGPDHQGVNXCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCN(C1=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2397091.png)
![1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397092.png)
![4-benzyl-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2397093.png)
![(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2397094.png)
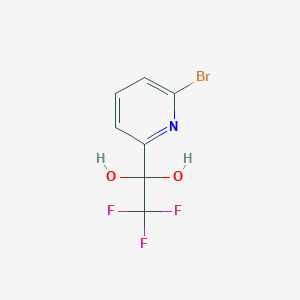
![2-[4-(4-Bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole](/img/structure/B2397099.png)
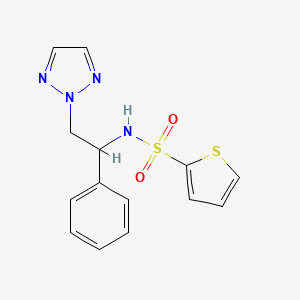

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2397103.png)
![4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B2397105.png)
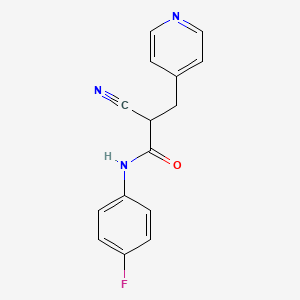
![1-benzyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2397108.png)
